6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester
Overview
Description
6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H12ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-hydroxyquinoline and methoxyquinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as sulfuric acid or hydrochloric acid.
Esterification: The key step in the synthesis is the esterification of the carboxylic acid group with ethanol, resulting in the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various quinoline derivatives, such as 6-chloro-4-hydroxyquinoline and 8-methoxyquinoline, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
- 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester
Uniqueness
6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 6-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)9-6-15-11-8(12(9)16)4-7(14)5-10(11)18-2/h4-6H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMIJZAATWYRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670946 | |
Record name | Ethyl 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-28-5 | |
Record name | Ethyl 6-chloro-4-hydroxy-8-methoxy-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189107-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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